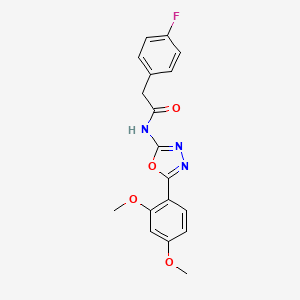

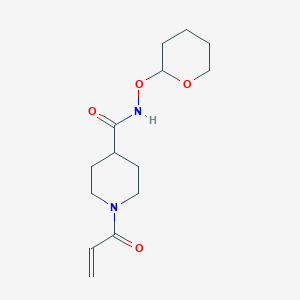

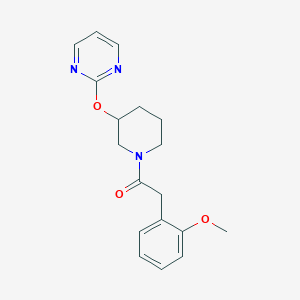

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide, also known as DPA-714, is a novel compound that has gained significant attention in the field of neuroscience research. It belongs to the family of translocator protein (TSPO) ligands, which have been extensively studied for their potential in imaging and treating neuroinflammation, neurodegeneration, and psychiatric disorders.

Scientific Research Applications

Antimicrobial and Antifungal Properties

One of the primary applications of related oxadiazole derivatives is their antimicrobial and antifungal efficacy. Parikh and Joshi (2014) synthesized derivatives of 1,3,4-oxadiazole that exhibited notable antimicrobial properties against a broad spectrum of bacterial and fungal strains. The presence of fluorine atoms and specific substituents significantly enhanced these properties, suggesting a potential route for developing new antimicrobial agents (Parikh & Joshi, 2014).

Pharmacological Activities

Another study by Gul et al. (2017) explored the pharmacological activities of 1,3,4-oxadiazole compounds, focusing on antimicrobial evaluation and hemolytic activity. This research indicated that derivatives of 1,3,4-oxadiazole could serve as leads for further development into pharmacologically active agents with potential applications in treating microbial infections (Gul et al., 2017).

Synthetic Pathways and Chemical Analysis

The synthesis of N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide by Ding et al. (2006) provides a clear example of novel synthetic pathways involving oxadiazole derivatives. This work not only presents a new chemical synthesis route but also lays the groundwork for future studies on the properties and applications of these compounds (Ding et al., 2006).

Potential Therapeutic Applications

The diverse pharmacological activities associated with 1,3,4-oxadiazole derivatives, including antimicrobial, antifungal, and potential anti-inflammatory and anticancer activities, underscore their importance in scientific research and their potential as therapeutic agents. Studies like those conducted by Basra et al. (2019), which explored anti-inflammatory and anti-thrombotic properties, highlight the therapeutic potential of these compounds in pharmaceutical development (Basra et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s known that similar compounds interact with their targets, leading to a variety of biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

For instance, some compounds have been found to inhibit the activity of acetylcholinesterase (AChE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This inhibition can lead to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Pharmacokinetics

The molecular weight of a similar compound, acetamide, n- [2- (3,4-dimethoxyphenyl)ethyl]-, is 2232683 , which might suggest a similar molecular weight for this compound. The molecular weight can influence the compound’s pharmacokinetic properties, including its absorption and distribution within the body.

Result of Action

Similar compounds have been found to produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways . These compounds can increase dramatically under cellular damage . Many reports linked ROS overexpression and disease development .

Action Environment

For instance, oxidative stress can negatively affect different cellular components .

properties

IUPAC Name |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O4/c1-24-13-7-8-14(15(10-13)25-2)17-21-22-18(26-17)20-16(23)9-11-3-5-12(19)6-4-11/h3-8,10H,9H2,1-2H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRQJPNGNFSCLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2919924.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide](/img/structure/B2919925.png)

![2-(1-(2-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2919927.png)

![Tert-butyl 3a-amino-decahydrocyclohepta[b]pyrrole-1-carboxylate](/img/structure/B2919932.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2919938.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2919939.png)